氟代乙酰氟

描述

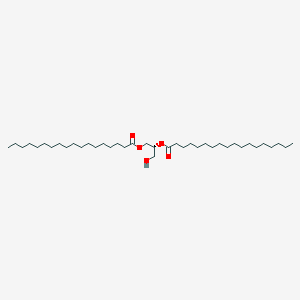

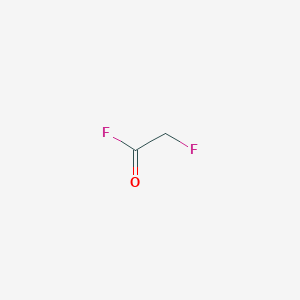

Fluoroacetyl fluoride is a compound with the molecular formula C2H2F2O . It has an average mass of 80.034 Da and a monoisotopic mass of 80.007370 Da . It’s also known by other names such as Acetyl fluoride, 2-fluoro-, Acetyl fluoride, fluoro-, and Fluoracetylfluorid .

Synthesis Analysis

Fluoroacetyl fluoride can be synthesized using various methods . One such method involves a reaction with sulfur tetrafluoride at 160 degrees Celsius for 5 hours .

Molecular Structure Analysis

Fluoroacetyl fluoride has two distinct sets of pure rotational transitions in the microwave region 8 to 36 kMc/sec . These have been identified as arising from two rotamers, one with the two fluorine atoms trans to one another and the other in which they are in the cis position .

Chemical Reactions Analysis

Fluoroacetyl fluoride can participate in various chemical reactions . Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems can catalyze these reactions .

科学研究应用

氟离子络合和传感:有机硼化合物已用于氟离子络合和传感,突出了氟在牙科健康中的重要性及其在治疗骨质疏松症中的潜在用途。该研究强调需要改进检测氟的分析方法,尤其是在水中,因为氟可能产生龋齿或骨氟中毒等不良影响 (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010)。

氟代乙酰氟中的旋转异构:对氟代乙酰氟的研究揭示了微波区中不同的纯旋转跃迁组,确定了该化合物的两个旋转异构体。该分析对于了解氟代乙酰氟的结构和分子特性非常重要 (Saegebarth & Wilson, 1967)。

龋齿和氟:已研究氟(包括氟代乙酰氟)在龋齿中的应用。氟素以其预防龋齿的特性而闻名,但其全身给药需要权衡其益处与氟中毒的风险。理解氟在预防龋齿中作用的这种范式转变对公共卫生牙科有影响 (Fejerskov, 2004)。

氟化合物的酶促合成:氟化化合物(如氟代乙酰氟)在分子成像、药物和材料科学中得到应用。该综述讨论了这些化合物的酶促合成进展,重点介绍了氟化酶在形成 C-F 键方面的有效性以及该领域未来研究的潜力 (Cheng & Ma, 2021)。

氟化物毒性:氟化物(包括氟代乙酰氟等化合物)因其在高浓度下的潜在毒性而备受关注。本综述重点关注氟化物作用的分子机制,强调其与细胞系统、氧化应激和基因调制的相互作用 (Barbier, Arreola-Mendoza, & Del Razo, 2010)。

氟离子识别和传感:氟的双重性质(既有益又可能是有害的物质)导致人们对氟离子识别和传感的兴趣日益浓厚。本研究概述了实现氟结合的各种方法,特别是在水和其他质子溶剂中 (Cametti & Rissanen, 2009)。

未来方向

Fluorinated compounds, like Fluoroacetyl fluoride, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

属性

IUPAC Name |

2-fluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUEOAYSYXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164784 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroacetyl fluoride | |

CAS RN |

1514-42-7 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)

![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)